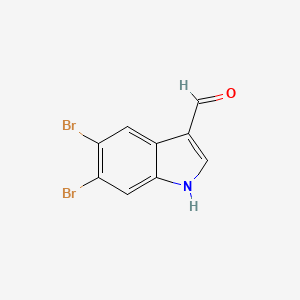

5,6-Dibromo-1H-indole-3-carbaldehyde

Beschreibung

BenchChem offers high-quality 5,6-Dibromo-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dibromo-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dibromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUFUBJNKCIXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5,6-Dibromo-1H-indole-3-carbaldehyde

[1]

Introduction & Significance

5,6-Dibromo-1H-indole-3-carbaldehyde (CAS: 17900-95-7) is a halogenated indole derivative of significant interest in medicinal chemistry and marine natural product synthesis.[1] Structurally, it consists of an indole core substituted with bromine atoms at the C5 and C6 positions and a formyl group at the C3 position.

Marine Origins and Biological Relevance

This compound is not merely a synthetic intermediate; it is a naturally occurring alkaloid isolated from marine sponges such as Smenospongia sp. and Hyrtios sp. The 5,6-dibromoindole scaffold is a privileged motif in marine pharmacognosy, often associated with potent biological activities including:

-

Kinase Inhibition: It serves as a key precursor for the synthesis of Meridianins , a class of marine alkaloids that act as potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).

-

Antiviral & Cytotoxic Activity: Derivatives of this scaffold have shown efficacy against various tumor cell lines and viral targets, attributed to the enhanced lipophilicity and electronic effects of the dibromo-substitution pattern.

Structural Characterization & Physical Properties[3][4][5][6]

Accurate characterization of 5,6-Dibromo-1H-indole-3-carbaldehyde relies on understanding the specific spectroscopic signatures arising from its substitution pattern.

Physicochemical Data

| Property | Value / Description |

| Molecular Formula | C₉H₅Br₂NO |

| Molecular Weight | 302.95 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in CHCl₃; insoluble in water.[1][2] |

| Melting Point | High melting solid (typically >200°C, decomposition often observed) |

Spectroscopic Analysis (NMR Logic)

The 5,6-dibromo substitution pattern creates a unique spin system on the benzenoid ring of the indole.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aldehyde (-CHO): A distinct singlet appearing downfield at δ 9.90 – 10.0 ppm .[3]

-

Indole NH: A broad singlet typically around δ 12.0 – 12.5 ppm , exchangeable with D₂O.

-

C2-H: A doublet or sharp singlet at δ 8.3 – 8.4 ppm .

-

Benzenoid Protons (H4 and H7): This is the diagnostic feature. Because positions 5 and 6 are brominated, the protons at C4 and C7 are isolated (no ortho-neighbors). Consequently, they appear as two distinct singlets in the aromatic region (approx. δ 7.8 – 8.5 ppm). They do not show the typical splitting patterns (doublets/triplets) seen in unsubstituted indoles.

-

-

¹³C NMR:

-

Carbonyl (C=O): ~185 ppm.

-

C-Br Centers: The carbons at C5 and C6 will appear upfield relative to unsubstituted aromatic carbons due to the heavy atom effect, typically around 115–118 ppm.

-

Synthetic Pathway: Vilsmeier-Haack Formylation[8]

The most robust method for synthesizing 5,6-Dibromo-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This protocol utilizes 5,6-dibromoindole as the starting material.[3][4][5] The electrophilic substitution is highly regioselective for the electron-rich C3 position.

Reaction Mechanism & Workflow

-

Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).[6]

-

Electrophilic Attack: The indole C3 position attacks the iminium species.

-

Hydrolysis: Basic workup converts the intermediate iminium salt into the final aldehyde.

Caption: Step-wise synthesis via Vilsmeier-Haack formylation. High regioselectivity for C3 is achieved due to the activation of the pyrrole ring.

Detailed Experimental Protocol

Safety Note: POCl₃ is corrosive and water-reactive. Perform all steps in a fume hood.

-

Preparation of Vilsmeier Reagent:

-

In a flame-dried round-bottom flask under argon, introduce anhydrous DMF (10 equiv).

-

Cool to 0°C in an ice bath.

-

Dropwise add POCl₃ (1.2 – 1.5 equiv) over 15 minutes. Stir for 30 minutes at 0°C to form the white/yellowish iminium salt precipitate.

-

-

Formylation:

-

Dissolve 5,6-dibromoindole (1.0 equiv) in a minimum amount of DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature, then heat to 80–90°C for 1–2 hours. (Monitoring by TLC is essential; the spot will become more polar).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (exothermic).

-

Basify the solution to pH 9–10 using 2M NaOH or saturated Na₂CO₃ solution.

-

The product typically precipitates as a solid. Filter, wash with copious water, and dry.[4]

-

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc) if necessary.

-

Chemical Reactivity & Derivatization[12][13]

The C3-aldehyde group acts as a versatile "chemical handle," allowing for the construction of complex heterocyclic scaffolds.

Reactivity Map

The compound undergoes three primary classes of reactions:

-

Condensation (C=N bond formation): Reaction with amines/hydrazines to form Schiff bases.

-

Knoevenagel Condensation (C=C bond formation): Reaction with active methylenes (e.g., malonates) to extend the carbon chain.

-

N-Alkylation: The indole NH remains acidic and can be protected or alkylated.

Caption: Divergent synthesis pathways. The aldehyde group facilitates access to diverse bioactive libraries.

Key Application: Synthesis of Thiosemicarbazones

Reaction with thiosemicarbazide yields indole-3-thiosemicarbazones , a class of compounds known for chelating transition metals (Cu, Fe) and exhibiting potent anticancer activity.

-

Conditions: Ethanol, catalytic acetic acid, reflux, 2–4 hours.

-

Outcome: High yield (>85%) of crystalline solids.[4]

References

-

Isolation from Marine Sponges

-

Synthetic Protocol (Vilsmeier-Haack)

- Title: "Tanjungides A and B: New Antitumoral Bromoindole Derived Compounds from Diazona cf formosa.

- Source: Marine Drugs (via PMC), 2013.

- Context: Describes the specific synthesis of 5,6-dibromo-1H-indole-3-carbaldehyde

-

URL:[Link]

-

Biological Activity (Meridianins)

-

General Properties of Indole-3-carbaldehydes

Sources

- 1. CAS: 17900-95-7 | CymitQuimica [cymitquimica.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. phytojournal.com [phytojournal.com]

- 4. Tanjungides A and B: New Antitumoral Bromoindole Derived Compounds from Diazona cf formosa. Isolation and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 5,6-Dibromo-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

Introduction

5,6-Dibromo-1H-indole-3-carbaldehyde is a halogenated derivative of the indole-3-carbaldehyde scaffold, a core structure found in a multitude of biologically active compounds and natural products. The introduction of two bromine atoms onto the indole ring at positions 5 and 6 significantly alters the molecule's physicochemical properties, including its solubility, which is a critical parameter for its application in drug discovery, chemical synthesis, and material science. Understanding the solubility of this compound in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating for biological assays.

This in-depth technical guide provides a comprehensive overview of the solubility of 5,6-Dibromo-1H-indole-3-carbaldehyde. In the absence of extensive, publicly available quantitative data, this guide leverages theoretical principles of solubility, data from analogous compounds, and provides a robust experimental framework for researchers to determine solubility in their own laboratory settings.

Molecular Characteristics and their Influence on Solubility

The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The structure of 5,6-Dibromo-1H-indole-3-carbaldehyde, with its indole ring, aldehyde functional group, and bromine substituents, presents a unique combination of features that dictate its solubility profile.

-

Indole Ring System: The bicyclic aromatic indole core is relatively nonpolar and contributes to the compound's solubility in less polar organic solvents.

-

Aldehyde Functional Group: The carbaldehyde group at the 3-position introduces polarity and the capacity for hydrogen bonding (as an acceptor), enhancing solubility in polar aprotic and protic solvents.

-

Dibromo-Substitution: The two bromine atoms at the 5 and 6 positions are highly electronegative and increase the molecule's molecular weight and surface area. This can lead to stronger van der Waals interactions and potentially impact crystal lattice energy, which in turn affects solubility. The electron-withdrawing nature of the bromine atoms also modulates the overall electronic distribution of the indole ring.

Based on these structural features, a general trend of solubility can be predicted. The compound is expected to exhibit good solubility in polar aprotic solvents that can effectively solvate the polar aldehyde group and interact with the aromatic system. Solubility in polar protic solvents is also anticipated, although the hydrogen bonding capacity is limited to being an acceptor. In contrast, poor solubility is expected in nonpolar solvents and water.

Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and ability to solvate the polar aldehyde group. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Hydrogen bonding with the aldehyde group and favorable interactions with the indole ring. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | Dipole-dipole interactions and dispersion forces. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Low to Moderate | Moderate polarity and some hydrogen bond accepting capability. |

| Esters | Ethyl Acetate (EtOAc) | Low to Moderate | Moderate polarity. |

| Aromatic | Toluene, Benzene | Low | Primarily dispersion forces; lack of strong interactions with the polar functional group. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Mismatch in polarity; weak intermolecular forces. |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar dibromo-indole moiety dominates over the polar aldehyde group. |

Factors Influencing Solubility: A Deeper Dive

The solubility of 5,6-Dibromo-1H-indole-3-carbaldehyde is not a static property but is influenced by several external factors. Researchers must consider these variables to ensure reproducible and accurate results.

Caption: Key factors influencing the solubility of an organic compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solute.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[4] Polar solvents will more effectively dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. The polarity of 5,6-Dibromo-1H-indole-3-carbaldehyde is complex, with both polar and nonpolar characteristics, making solvent selection crucial.

-

Purity of the Compound: Impurities can significantly affect the measured solubility of a compound. It is essential to use a well-characterized and purified sample for any solubility determination.

Experimental Protocol for Determining Solubility

The following is a standardized, step-by-step protocol for determining the solubility of 5,6-Dibromo-1H-indole-3-carbaldehyde in a given organic solvent. This method is designed to be self-validating and provide reproducible results.

Materials and Equipment:

-

5,6-Dibromo-1H-indole-3-carbaldehyde (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of 5,6-Dibromo-1H-indole-3-carbaldehyde into a tared vial. An amount that is visibly in excess of what will dissolve is required.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant concentration in the supernatant over time indicates that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a moderate speed to further pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 5,6-Dibromo-1H-indole-3-carbaldehyde of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The calculated concentration of the saturated solution represents the solubility of 5,6-Dibromo-1H-indole-3-carbaldehyde in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Safety Precautions

While a specific Safety Data Sheet (SDS) for 5,6-Dibromo-1H-indole-3-carbaldehyde is not widely available, it is prudent to handle this compound with care, assuming it may have properties similar to other halogenated indoles and aldehydes.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

The solubility of 5,6-Dibromo-1H-indole-3-carbaldehyde is a critical parameter that dictates its utility in various scientific applications. While quantitative data is sparse, an understanding of its molecular structure allows for a reasoned prediction of its solubility profile. This guide provides a theoretical framework and a detailed experimental protocol to empower researchers to determine the solubility of this compound in their solvents of interest. By following the outlined procedures, scientists and drug development professionals can obtain reliable and reproducible solubility data, facilitating the advancement of their research endeavors.

References

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

Solubility of Things. Indole-3-carboxaldehyde. [Link]

-

PubChem. Indole-3-carboxaldehyde. [Link]

Sources

Role of 5,6-Dibromo-1H-indole-3-carbaldehyde as a pharmaceutical intermediate

The Role of 5,6-Dibromo-1H-indole-3-carbaldehyde as a Pharmaceutical Intermediate

Executive Summary

5,6-Dibromo-1H-indole-3-carbaldehyde (CAS: 119826-48-5) is a specialized heterocyclic building block that serves as a critical gateway to marine-inspired alkaloid synthesis . Unlike generic indole intermediates, the specific 5,6-dibromo substitution pattern mimics the halogenated motifs found in bioactive metabolites from marine tunicates (e.g., Aplidium meridianum) and sponges.

This intermediate is the primary scaffold for synthesizing Meridianins and Meriolins , a class of potent kinase inhibitors targeting CDKs, GSK-3

Chemical Profile & Reactivity[1][2][3][4][5][6]

The molecule features an electron-deficient indole core due to the dual bromine substitutions at positions C5 and C6. This electronic environment influences its reactivity at the C3-formyl group, making it a stable yet reactive electrophile for condensation and coupling reactions.

| Property | Specification |

| CAS Number | 119826-48-5 |

| Molecular Formula | |

| Molecular Weight | 302.95 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in |

| Key Reactivity | C3-Formyl condensation (Schiff base, Knoevenagel); N1-alkylation; Pd-catalyzed cross-coupling (Suzuki/Sonogashira) at C-Br bonds. |

Therapeutic Applications: The Marine Alkaloid Connection

The pharmaceutical value of 5,6-dibromo-1H-indole-3-carbaldehyde lies in its ability to access "privileged scaffolds" that interact with ATP-binding pockets of protein kinases.

A. Synthesis of Meridianins (Kinase Inhibitors)

Meridianins are marine alkaloids characterized by an indole ring connected to a 2-aminopyrimidine moiety at the C3 position.[1][2][3]

-

Target: Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3).

-

Mechanism: The 5,6-dibromo motif enhances hydrophobic interactions within the kinase ATP-binding cleft, significantly increasing potency compared to non-halogenated analogs.

-

Drug Candidates: Meridianin F (derived directly from this aldehyde) is a potent inhibitor of CDK1 and CDK5, regulating cell cycle progression and apoptosis.

B. Synthesis of Meriolins

Meriolins are hybrid molecules combining the structures of Meridianins and Variolins.

-

Application: Potent antiproliferative activity against human tumor cell lines.

-

Role of Intermediate: The aldehyde functionality allows for the construction of the pyrimidine ring via condensation with guanidine derivatives.

C. Antiviral & Antibacterial Agents

Schiff base derivatives (e.g., thiosemicarbazones) synthesized from this aldehyde exhibit activity against viral replication and biofilm formation, leveraging the lipophilicity of the dibromo-indole core to penetrate microbial membranes.

Synthetic Pathways & Mechanism

The most high-value transformation of 5,6-dibromo-1H-indole-3-carbaldehyde is the construction of the 2-aminopyrimidine ring to form Meridianin F.

The "Bredereck-Müller" Protocol:

-

N-Protection: Protection of the indole nitrogen (e.g., Tosyl or Boc) to prevent side reactions.

-

Knoevenagel/Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents to form an enaminone intermediate.

-

Cyclization: Condensation with guanidine hydrochloride to close the pyrimidine ring.

-

Deprotection: Removal of the N-protecting group.

Visualization: Synthesis of Meridianin F

The following diagram illustrates the logical flow from the intermediate to the bioactive kinase inhibitor.

Caption: Synthetic logic flow converting 5,6-dibromo-1H-indole-3-carbaldehyde into the kinase inhibitor Meridianin F.

Experimental Protocol: Synthesis of Meridianin Precursor

Objective: Synthesis of the enaminone intermediate (3-dimethylamino-1-(5,6-dibromo-1H-indol-3-yl)-propenone), a key precursor for the pyrimidine ring.

Reagents:

-

5,6-Dibromo-1H-indole-3-carbaldehyde (1.0 eq)

-

Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Anhydrous DMF (Solvent)

-

Nitrogen atmosphere

Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 5,6-dibromo-1H-indole-3-carbaldehyde (500 mg, 1.65 mmol) and anhydrous DMF (5 mL) under

. -

Reagent Addition: Add DMF-DMA (295 mg, 2.48 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde spot (

) and appearance of the fluorescent enaminone spot ( -

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A yellow precipitate should form immediately.

-

Isolation: Filter the solid, wash with cold water (

mL) and cold diethyl ether ( -

Drying: Dry under high vacuum overnight.

-

Yield: Expected yield 85–90%.

Critical Control Point: The reaction must be strictly anhydrous. Moisture competes with the acetal, leading to hydrolysis back to the starting aldehyde.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters are standard:

-

HPLC Purity:

(Reverse phase C18, Acetonitrile/Water + 0.1% Formic Acid gradient). -

-NMR (DMSO-

-

Mass Spectrometry: ESI+ mode. Look for the characteristic tribromide isotope pattern (if brominated further) or the dibromo pattern (

,

Safety & Handling

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8°C under inert gas (Argon). Aldehydes are prone to oxidation to the corresponding carboxylic acid (5,6-dibromoindole-3-carboxylic acid) upon prolonged exposure to air.

References

-

Synthesis of Meridianins: Sperry, J. (2011). "A concise synthesis of meridianin F." Organic & Biomolecular Chemistry, 9(14), 5021-5023. Link

-

Kinase Inhibitory Activity: Giraud, F., et al. (2011). "Synthesis and kinase inhibitory activity of new substituted 3-(2-aminopyrimidin-4-yl)indoles (Meridianin derivatives)." Journal of Medicinal Chemistry, 54(13), 4474-4489. Link

-

Marine Alkaloid Review: Radwan, M.O., et al. (2022). "Meridianins and Meridianin Derivatives: A Review of Their Synthesis and Biological Activities." Molecules, 27(23), 8560. Link

- General Indole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for indole chemistry mechanisms).

Sources

History and discovery of brominated indole-3-carbaldehydes

An In-Depth Technical Guide to the History, Discovery, and Application of Brominated Indole-3-Carbaldehydes

Executive Summary

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1] The strategic addition of bromine atoms to this scaffold significantly modulates biological activity, a principle well-exploited by nature, particularly in the marine environment. This guide provides a comprehensive overview of a specific, highly versatile subclass: brominated indole-3-carbaldehydes. We traverse their initial discovery in marine organisms, delineate key synthetic pathways, and explore their broad spectrum of biological activities, from antimicrobial and anti-inflammatory to anticancer applications. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the structure-activity relationships that make these compounds compelling candidates for therapeutic development.

The Indole Scaffold: A Foundation for Bioactivity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for molecular recognition by biological targets. Halogenation, particularly bromination, further enhances this potential. The introduction of a bulky, lipophilic bromine atom can increase a compound's ability to penetrate cell membranes, improve its binding affinity for target proteins, and alter its metabolic stability.[2]

Marine Origins: Nature's Brominated Alkaloid Factories

The history of brominated indoles is deeply rooted in marine natural products chemistry. For decades, researchers have isolated a remarkable diversity of these compounds from organisms that thrive in the halogen-rich marine environment, including sponges, bryozoans, molluscs, and algae.[3][4]

Pioneering Discoveries

One of the earliest and most famous examples is linked to the production of the ancient dye Tyrian purple (6,6'-dibromoindigo) by muricid molluscs.[5] The biosynthesis of this dye involves brominated indole precursors, which themselves possess significant biological activity.[5][6][7] In 1993, a novel compound, 2,5,6-tribromo-N-methylindole-3-carbaldehyde, was isolated from the marine bryozoan Zoobotryon verticillatum, demonstrating that the indole-3-carbaldehyde core is a target for polybromination in nature.[8][9] These discoveries spurred further investigation into simpler brominated indoles from marine sources.

The general workflow from discovery to application for these marine-derived compounds is a multi-stage process, beginning with the organism itself and culminating in potential therapeutic leads.

Chemical Synthesis: The Vilsmeier-Haack Approach

While natural sources provide the initial blueprint, chemical synthesis is essential for producing sufficient quantities for research and developing analogues with improved properties. The most common and efficient method for introducing the 3-carbaldehyde group onto an indole ring is the Vilsmeier-Haack reaction .

This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The Vilsmeier reagent is a powerful electrophile that attacks the electron-rich C3 position of the indole nucleus.

The choice of this method is driven by its reliability, scalability, and the use of relatively inexpensive reagents. The reaction proceeds under mild conditions and is tolerant of various substituents on the indole ring, making it a cornerstone in the synthesis of these compounds.[10][11]

A Broad Spectrum of Biological Activity

Brominated indole-3-carbaldehydes have demonstrated a wide array of biological effects, making them attractive scaffolds for drug development.

Antimicrobial and Antifouling Activity

Marine organisms often produce brominated indoles as a chemical defense mechanism. This translates into potent antimicrobial activity. Various brominated indole alkaloids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][12] For instance, multi-halogenated indoles exhibit potent bactericidal activity against drug-resistant Staphylococcus aureus by generating intracellular reactive oxygen species and downregulating quorum-sensing genes.[13] This quorum-sensing inhibition (QSI) is a particularly promising anti-virulence strategy. Studies have shown that bromination of the indole-3-carboxaldehyde core significantly enhances QSI potency, reducing the IC₅₀ values by 2- to 13-fold compared to the non-brominated parent compound.[2]

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. Brominated indoles derived from the Australian mollusc Dicathais orbita have shown significant anti-inflammatory properties.[5][6][14][15] These compounds inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[5][15] Computational studies suggest a plausible mechanism for this activity is the selective inhibition of cyclooxygenase (COX) enzymes, with the indole compounds fitting snugly into the enzyme's active site.[7][14]

Anticancer and Enzyme Inhibition Activity

The indole scaffold is a component of many anticancer drugs. Halogenation can enhance this activity. For example, polybrominated indenoindole derivatives have been developed as potent inhibitors of protein kinase CK2, a therapeutic target in oncology.[16] The bromine atoms form additional stabilizing interactions within the ATP-binding pocket of the enzyme, boosting inhibitory potency.[16]

| Compound/Extract | Target/Assay | Activity (IC₅₀ / MIC) | Source Organism / Synthetic | Reference |

| D. orbita Gland Extract | NO Production | 30.8 µg/mL | Dicathais orbita (Mollusc) | [5][15] |

| D. orbita Gland Extract | TNFα Production | 43.03 µg/mL | Dicathais orbita (Mollusc) | [5][15] |

| 6-Bromoisatin | NO Production | 27.1 µg/mL (120 µM) | Synthetic (Natural Precursor) | [5] |

| 5-Bromoindole-3-carbaldehyde | Quorum Sensing Inhibition | 2- to 13-fold > ICA | Synthetic | [2] |

| 6-Bromo-4-iodoindole | S. aureus (MRSA) | 20–30 μg/mL | Synthetic | [13] |

| MC11 (Tetrabromoindenoindole) | Protein Kinase CK2 | 16 nM | Synthetic | [16] |

Table 1: Comparative Biological Activities of Selected Brominated Indoles and Derivatives.

Structure-Activity Relationship (SAR)

The biological activity of brominated indole-3-carbaldehydes is highly dependent on the number and position of the bromine substituents. This structure-activity relationship (SAR) is critical for guiding the design of more potent and selective analogues.

For example, in anti-inflammatory isatins (oxidized indole derivatives), the position of the single bromine atom significantly affects activity, with the order of potency being 5-Br > 6-Br > 7-Br.[5] Similarly, for quorum sensing inhibition, the position of bromination on the indole-3-carbaldehyde scaffold leads to varying degrees of increased activity, indicating that both the presence and the location of the halogen are crucial.[2]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols are provided.

Protocol 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a synthesized methodology based on established procedures.[10][11]

Materials:

-

6-Bromoindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃)

-

1N Sodium hydroxide (NaOH) solution

-

Ice, deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (e.g., 10 mL) to 0 °C in an ice bath.

-

Slowly add POCl₃ or PCl₃ (e.g., 1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 10 °C.

-

Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition and cooling are critical to prevent uncontrolled reaction and degradation.

-

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reagent.

-

Indole Addition: Prepare a solution of 6-bromoindole (1.0 equivalent) in a minimum amount of anhydrous DMF.

-

Slowly add the 6-bromoindole solution to the Vilsmeier reagent, again maintaining the temperature between 0 °C and 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The mixture will become viscous.

-

Quenching and Precipitation: Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice (e.g., 250 g).

-

Trustworthiness Note: This step hydrolyzes the reaction intermediate to the aldehyde and quenches the reactive Vilsmeier reagent. Pouring the reaction into ice is a critical safety and procedural step.

-

-

Neutralization: Adjust the pH of the aqueous mixture to ~7 using a 1N NaOH solution. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 6-bromo-1H-indole-3-carbaldehyde as a solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks for the aldehyde proton (~9.9 ppm), the indole NH proton (~12.2 ppm), and the aromatic protons.[10][11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This is a standard broth microdilution method to assess antimicrobial activity.

Materials:

-

Test compound (e.g., brominated indole-3-carbaldehyde) dissolved in DMSO.

-

Bacterial strain (e.g., S. aureus).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Positive control (e.g., Gentamicin) and negative control (DMSO vehicle).

Procedure:

-

Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include wells with bacteria and medium only (growth control), medium only (sterility control), and bacteria with the DMSO vehicle (vehicle control). Also, run a serial dilution of the positive control antibiotic.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Self-Validating System: The results are validated by the expected growth in the growth/vehicle controls and the expected inhibition by the positive control antibiotic.

-

Future Perspectives and Conclusion

The journey of brominated indole-3-carbaldehydes from marine curiosities to versatile synthetic platforms is a testament to the power of natural product-inspired drug discovery. Their diverse biological activities, coupled with a synthetically accessible core, position them as highly valuable scaffolds for future development.

Future research will likely focus on:

-

Analogue Synthesis: Creating libraries of polyhalogenated and differentially substituted analogues to fine-tune activity and selectivity for specific targets.

-

Mechanism of Action: Deeper investigation into the molecular targets and pathways modulated by these compounds, particularly in areas like quorum sensing and inflammation.

-

Pharmacokinetic Optimization: Addressing potential challenges such as solubility and bioavailability to translate potent in vitro activity into in vivo efficacy.

References

-

Marine Indole Alkaloids - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. Retrieved February 15, 2026, from [Link]

-

Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PubMed. Retrieved February 15, 2026, from [Link]

-

Buttachon, S., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI. Retrieved February 15, 2026, from [Link]

-

Lee, J. H., et al. (2019). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. Retrieved February 15, 2026, from [Link]

-

Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. MDPI. Retrieved February 15, 2026, from [Link]

-

Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Li, X., et al. (2016). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Retrieved February 15, 2026, from [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Da Settimo, A., et al. (1969). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Ortega, M. J., et al. (1993). A New Brominated Indole-3-carbaldehyde from the Marine Bryozoan Zoobotryon verticillatum. Journal of Natural Products. Retrieved February 15, 2026, from [Link]

-

6-Bromoindole-3-carboxaldehyde (97%). (n.d.). Amerigo Scientific. Retrieved February 15, 2026, from [Link]

-

Ortega, M. J., et al. (1993). A New Brominated Indole-3-carbaldehyde from the Marine Bryozoan Zoobotryon verticillatum. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi. Retrieved February 15, 2026, from [Link]

-

Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. (n.d.). eScholarship.org. Retrieved February 15, 2026, from [Link]

-

Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Colorimetric detection of indole-3-carbaldehyde in white cauliflower by self-condensation reaction giving urorosein. (n.d.). FLORE. Retrieved February 15, 2026, from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

5-Bromoindole-3-carbaldehyde. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

Sources

- 1. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [chemicalbook.com]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dibromo-1H-indole-3-carbaldehyde: Properties, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromo-1H-indole-3-carbaldehyde is a halogenated indole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a marine-derived natural product found in species like Smenospongia sp., its unique chemical structure serves as a valuable scaffold for the synthesis of more complex bioactive molecules.[1] The presence of bromine atoms on the indole ring significantly influences its electronic properties and reactivity, making it a versatile intermediate for developing novel therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, detailed safety and handling protocols based on its Material Safety Data Sheet (MSDS), and insights into its applications in scientific research.

Chemical and Physical Properties

Understanding the fundamental properties of 5,6-Dibromo-1H-indole-3-carbaldehyde is crucial for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Br₂NO | [3] |

| Molecular Weight | 302.95 g/mol | [1] |

| Appearance | Off-white to yellow solid | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Hazard Identification and Safety Precautions

While a specific, comprehensive MSDS for 5,6-Dibromo-1H-indole-3-carbaldehyde is not singular, data from suppliers and related brominated compounds provide a strong basis for safe handling. The primary hazards are associated with its potential toxicity if ingested or absorbed through the skin, and irritation to the eyes and respiratory system.

GHS Hazard Statements for Structurally Related Compounds:

-

H302: Harmful if swallowed.[4]

-

H311: Toxic in contact with skin.[4]

-

H400: Very toxic to aquatic life.[4]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure.

Caption: Personal Protective Equipment workflow for handling 5,6-Dibromo-1H-indole-3-carbaldehyde.

Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors.

Safe Handling, Storage, and Disposal

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.[7][8]

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational. Have spill cleanup materials readily available.

-

Weighing and Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If transferring to a solution, add the solid to the solvent slowly.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Protocol

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Atmosphere: Keep under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

-

Container: Ensure the container is tightly sealed.[9]

-

Incompatibilities: Store away from strong oxidizing agents and strong reducing agents.[10] Do not store alphabetically; instead, segregate by hazard class.[11]

Caption: Recommended storage conditions for 5,6-Dibromo-1H-indole-3-carbaldehyde.

Disposal

Dispose of 5,6-Dibromo-1H-indole-3-carbaldehyde and any contaminated materials as hazardous chemical waste.[12] Consult your institution's environmental health and safety department for specific guidelines. Do not dispose of it down the drain or in regular trash.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

| Exposure Type | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][15] |

Spill Response

For a small spill of the solid material:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Carefully sweep up the spilled powder, avoiding dust generation.[12]

-

Absorb: Use an inert absorbent material to collect the powder.

-

Collect: Place the absorbed material into a sealed container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[12]

For larger spills or spills outside of a fume hood, evacuate the laboratory and contact emergency responders.[12] Given the presence of bromine, neutralization with a 5-10% sodium thiosulfate solution may be appropriate for the spill area after the bulk material has been removed.[12]

Synthesis and Reactivity

Indole-3-carboxaldehydes are commonly synthesized through methods like the Vilsmeier-Haack reaction. While specific synthesis details for the 5,6-dibromo derivative are found in specialized literature, a general synthetic scheme for related compounds involves the formylation of the corresponding indole.[16]

The aldehyde functional group is a key site for further chemical modifications. It readily undergoes reactions such as:

-

Condensation Reactions: With amines to form Schiff bases, and with active methylene compounds in Knoevenagel condensations.[17][18]

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the alcohol.

These reactions allow for the elaboration of the indole scaffold into a diverse range of derivatives for biological screening.[19][20]

Caption: Key reaction pathways for 5,6-Dibromo-1H-indole-3-carbaldehyde.

Applications in Research and Drug Development

Indole-3-carboxaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[17][19] Halogenation, such as the dibromination seen in this compound, can enhance potency and modulate pharmacokinetic properties.

-

Anticancer Research: Many indole derivatives are investigated for their potential as anticancer agents.[17][19]

-

Antimicrobial Agents: The indole nucleus is a core component of various antibacterial and antifungal compounds.[17][21]

-

Neurological Disorders: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive candidates for developing treatments for neurological conditions.[2]

-

Fluorescent Probes: The indole ring system's fluorescent properties can be exploited in the development of probes for biological imaging.[2]

The 5,6-dibromo substitution pattern offers a unique electronic and steric profile for researchers to explore in the design of targeted therapies. Its utility as a synthetic intermediate allows for the creation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.[2]

Conclusion

5,6-Dibromo-1H-indole-3-carbaldehyde is a valuable research chemical with significant potential in the synthesis of novel bioactive compounds. While it requires careful handling due to its potential hazards, adherence to the safety protocols outlined in this guide will allow researchers to utilize its unique chemical properties safely and effectively. Its role as a versatile building block ensures its continued importance in the quest for new therapeutic agents.

References

- Indian Chemical Council. (2019, March 18). Bromine Safety Handbook.

- GOV.UK. Bromine: incident management.

- University of Illinois. Chemical Spill. Division of Research Safety.

- ICL Group. BROMINE BROMINE - Safety Handbook.

- CAMEO Chemicals - NOAA. BROMINE.

- TargetMol. 5,6-dibromo-1H-indole-3-carbaldehyde.

- ChemicalBook. 5,6-dibromo-1H-indole-3-carbaldehyde.

- Sigma-Aldrich. (2025, October 16).

- Chem-Impex. 6-Bromo-1H-indole-3-carbaldehyde.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Cayman Chemical. (2025, October 6).

- Thermo Fisher Scientific.

- Der Pharma Chemica.

- PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- ResearchGate.

- BLD Pharm. 877-03-2|5-Bromo-1H-indole-3-carbaldehyde.

- YouTube. (2020, January 8). Handling and Storing Chemicals.

- ChemicalBook.

- Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- The Good Scents Company. indole-3-carboxaldehyde, 487-89-8.

- Synquest Labs. 1H-Indole-3-carboxaldehyde.

- ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Wikipedia. Indole-3-carbaldehyde.

- Carl ROTH.

- Office of Environmental Health & Safety. (2005, August). Practices for Proper Chemical Storage.

- UNC Policies. (2021, April 8).

- University of St Andrews.

- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.

- National Toxicology Program. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in.... NCBI.

Sources

- 1. 5,6-dibromo-1H-indole-3-carbaldehyde | TargetMol [targetmol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5,6-dibromo-1H-indole-3-carbaldehyde CAS#: 17900-95-7 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 877-03-2|5-Bromo-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. youtube.com [youtube.com]

- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 9. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 10. fishersci.com [fishersci.com]

- 11. csuohio.edu [csuohio.edu]

- 12. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. synquestlabs.com [synquestlabs.com]

- 14. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 17. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Efficiency Synthesis of Schiff Bases from 5,6-Dibromo-1H-indole-3-carbaldehyde

Abstract & Scope

This technical guide details the optimized protocol for synthesizing Schiff bases (imines) utilizing 5,6-Dibromo-1H-indole-3-carbaldehyde as the core scaffold. Indole-3-carbaldehyde derivatives are privileged structures in medicinal chemistry, frequently exhibiting potent anticancer, antibacterial, and antiviral properties. The specific inclusion of bromine atoms at the C5 and C6 positions mimics bioactive marine alkaloids (e.g., from Hyrtios sponges), significantly enhancing lipophilicity and membrane permeability compared to non-halogenated analogues. This protocol addresses specific solubility challenges inherent to dibromo-substituted indoles and ensures high-purity isolation suitable for biological screening.

Chemical Basis & Mechanistic Rationale[1][2][3]

The Indole Scaffold Advantage

The indole ring system is electron-rich.[1] However, the 5,6-dibromo substitution introduces significant electron-withdrawing effects via induction, while also increasing the molecular weight and lipophilicity (LogP).

-

Reactivity Implication: The aldehyde at C3 remains highly reactive toward nucleophilic attack by primary amines, but the overall solubility of the starting material in standard alcohols (MeOH/EtOH) is reduced compared to unsubstituted indole-3-carbaldehyde.

-

Bioactivity: The 5,6-dibromo motif is critical for specific protein-ligand interactions, often functioning as a hydrogen bond donor (NH) and a halogen bond donor (Br), enhancing affinity for targets like kinases (e.g., VEGFR-2, EGFR).

Reaction Mechanism

The synthesis follows a classic acid-catalyzed condensation:

-

Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Elimination: Proton transfer and the elimination of a water molecule drive the formation of the C=N double bond (imine).

Critical Note: The reaction is reversible. Removal of water (via heat/reflux) or the stability of the conjugated indole-imine system drives the equilibrium toward the product.

Mechanistic Visualization

Caption: Acid-catalyzed condensation mechanism converting the dibromo-indole aldehyde to the target Schiff base.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 5,6-Dibromo-1H-indole-3-carbaldehyde | >97% Purity | Substrate (Electrophile) |

| Primary Amine (e.g., Aniline, Hydrazide) | Reagent Grade | Nucleophile |

| Ethanol (Absolute) | ACS Grade | Solvent (Primary) |

| Glacial Acetic Acid | ACS Grade | Catalyst |

| DMF (Dimethylformamide) | Anhydrous | Co-solvent (if solubility fails) |

Step-by-Step Procedure

Step 1: Solubilization (Critical Control Point)

-

Dissolve 1.0 mmol of 5,6-Dibromo-1H-indole-3-carbaldehyde in 15-20 mL of absolute ethanol.

-

Note: Due to the bromine atoms, this compound dissolves slower than unsubstituted indoles. Heat to 50°C with stirring until a clear solution is obtained. If turbidity persists, add DMF dropwise (max 10% v/v) until clear.

Step 2: Amine Addition

-

Add 1.0 - 1.2 mmol (1.0 - 1.2 eq) of the chosen primary amine to the reaction flask.

-

Add 2-4 drops of Glacial Acetic Acid.

Step 3: Reflux

-

Heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

-

Monitoring: The solution often changes color (yellow to orange/red) indicating conjugation extension.

Step 4: In-Process Control (TLC)

-

Monitor reaction progress using TLC (Silica gel 60 F254).

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

-

Validation: Disappearance of the aldehyde spot (Rf ~0.4-0.6 depending on system) and appearance of a new, distinct spot.

Step 5: Workup & Isolation

-

Method A (Precipitation): If solid forms during reflux, filter hot.

-

Method B (Standard): Pour the reaction mixture into 50 mL of crushed ice-water . Stir vigorously for 15 minutes. The Schiff base will precipitate as a solid.[2]

-

Filter the precipitate using a Buchner funnel. Wash with cold water (2x 10 mL) and cold ethanol (1x 5 mL).

Step 6: Purification

-

Recrystallize from hot Ethanol. If the compound is highly lipophilic, use an Ethanol/DMF (9:1) mixture.

-

Dry in a vacuum desiccator over CaCl₂.[3]

Synthesis Workflow Diagram

Caption: Operational workflow for the synthesis of 5,6-dibromoindole Schiff bases.

Characterization & Validation

To ensure scientific integrity, the synthesized product must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

Target Signal: Appearance of a strong band at 1600–1640 cm⁻¹ (C=N Azomethine stretch).

-

Validation: Complete disappearance of the aldehyde Carbonyl (C=O) stretch at 1660–1700 cm⁻¹ .

-

Indole NH: Sharp band retained around 3200–3400 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (Required due to solubility).

-

Azomethine Proton (-CH=N-): A singlet typically appearing between δ 8.0 and 9.0 ppm .

-

Indole NH: A broad singlet between δ 11.0 and 12.5 ppm .

-

Aromatic Region: The 5,6-dibromo substitution pattern simplifies the indole aromatic region (fewer coupling partners). Look for singlets or weak doublets for H4 and H7.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction / Equilibrium | Increase reflux time; add molecular sieves to trap water. |

| Starting Material Remains | Steric hindrance or low solubility | Switch solvent to n-Propanol (higher boiling point) or add more Acetic Acid. |

| Oily Product | Impurities / Solvent trapping | Triturate with cold diethyl ether or hexane to induce crystallization. |

| No Precipitation | Product too soluble in EtOH | Evaporate solvent to 50% volume before pouring into ice water. |

References

-

Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mubassir, et al. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]

-

Ben Hadda, T., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. ResearchGate. Retrieved from [Link]

-

Shamna, Z., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 5,6-Dibromo-1H-indole-3-carbaldehyde

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Halogenation of the indole ring is a well-established strategy to enhance antimicrobial potency. The incorporation of bromine atoms, in particular, can increase lipophilicity, improve membrane permeability, and modulate electronic properties, often leading to enhanced interaction with biological targets.

This guide focuses on 5,6-Dibromo-1H-indole-3-carbaldehyde as a versatile starting material for the synthesis of novel antimicrobial candidates. The bromine atoms at the 5 and 6 positions not only serve as potential contributors to the pharmacophore but also act as strategic handles for further molecular diversification through reactions such as cross-coupling.

We will explore three primary synthetic pathways originating from this dibrominated indole scaffold:

-

Synthesis of Schiff Bases: Condensation of the aldehyde with various primary amines to form imines, a class of compounds well-documented for their broad-spectrum antimicrobial properties.

-

Synthesis of Chalcones: Base-catalyzed Claisen-Schmidt condensation with substituted acetophenones to yield α,β-unsaturated ketones, known pharmacophores with significant antibacterial and antifungal activity.

-

Double Suzuki-Miyaura Cross-Coupling: A sophisticated approach to replace the bromine atoms with aryl or heteroaryl moieties, enabling the creation of complex, multi-aromatic structures with potentially novel mechanisms of action.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the underlying scientific rationale to empower effective and innovative antimicrobial drug discovery.

Part 1: Synthesis of Indole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde. This functional group is a critical pharmacophore, and its incorporation into the 5,6-dibromoindole scaffold is a direct route to a library of potential antimicrobial agents.

Causality and Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for Schiff base formation as it readily dissolves both the aldehyde and many primary amines, while also allowing for the easy removal of the water byproduct, driving the reaction equilibrium towards the product.

-

Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, ensuring a reasonable reaction rate and high conversion to the Schiff base.

Detailed Experimental Protocol: Synthesis of (E)-N-((5,6-dibromo-1H-indol-3-yl)methylene)aniline (Representative Example)

Materials:

-

5,6-Dibromo-1H-indole-3-carbaldehyde (1.0 eq)

-

Aniline (1.1 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5,6-Dibromo-1H-indole-3-carbaldehyde (e.g., 3.03 g, 10 mmol) in absolute ethanol (40 mL).

-

To this solution, add aniline (e.g., 1.02 g, 11 mmol) followed by 2-3 drops of glacial acetic acid.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to afford the pure Schiff base.

Workflow Diagram: Schiff Base Synthesis

Caption: Workflow for the synthesis of Schiff bases.

Expected Characterization Data (Illustrative)

| Compound Class | Analytical Technique | Expected Observations |

| Schiff Bases | ¹H NMR | Appearance of a singlet for the azomethine proton (-CH=N-) typically between δ 8.0-9.0 ppm. Disappearance of the aldehyde proton signal (around δ 10.0 ppm). |

| ¹³C NMR | Appearance of a signal for the imine carbon (-C=N-) between δ 155-165 ppm. | |

| IR (FTIR) | Appearance of a characteristic C=N stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde. | |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the synthesized Schiff base. |

Part 2: Synthesis of Indole-Based Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative. The α,β-unsaturated ketone moiety is a well-established pharmacophore responsible for a wide range of biological activities, including antimicrobial effects.

Causality and Experimental Choices:

-

Reaction Type: The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon bond required for the chalcone backbone[1].

-

Base Catalyst: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion which then attacks the electrophilic carbonyl carbon of the 5,6-dibromo-1H-indole-3-carbaldehyde.

-

Solvent System: An alcoholic solvent like ethanol is used to dissolve the reactants. The reaction is typically carried out at room temperature to minimize side reactions.

-

Workup: Acidification of the reaction mixture after completion protonates the resulting alkoxide and neutralizes the excess base, causing the water-insoluble chalcone product to precipitate.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(5,6-dibromo-1H-indol-3-yl)prop-2-en-1-one (Representative Example)

Materials:

-

5,6-Dibromo-1H-indole-3-carbaldehyde (1.0 eq)

-

4-Chloroacetophenone (1.0 eq)

-

Ethanol

-

Potassium Hydroxide (KOH) pellets

-

Dilute Hydrochloric Acid (HCl)

-

Beaker, magnetic stirrer

Procedure:

-

In a 250 mL beaker, dissolve 5,6-Dibromo-1H-indole-3-carbaldehyde (e.g., 3.03 g, 10 mmol) and 4-chloroacetophenone (e.g., 1.55 g, 10 mmol) in ethanol (50 mL).

-

In a separate container, prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in ethanol (20 mL).

-

Cool the aldehyde-ketone solution in an ice bath. While stirring vigorously, add the ethanolic KOH solution dropwise over 15-20 minutes, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The mixture will likely become thick with precipitate.

-

Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify to pH ~2 by slowly adding dilute HCl with stirring.

-

The precipitated solid is the crude chalcone. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Workflow Diagram: Chalcone Synthesis via Claisen-Schmidt Condensation

Caption: Workflow for Claisen-Schmidt condensation.

Expected Characterization Data (Illustrative)

| Compound Class | Analytical Technique | Expected Observations |

| Chalcones | ¹H NMR | Two doublets for the vinylic protons (H-α and H-β) in the trans configuration with a coupling constant (J) of ~15-16 Hz. |

| ¹³C NMR | Signal for the carbonyl carbon around δ 185-195 ppm. Signals for the two vinylic carbons. | |

| IR (FTIR) | Strong absorption band for the conjugated C=O group around 1630-1660 cm⁻¹. | |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of the synthesized chalcone. |

Part 3: Synthesis of 5,6-Diarylindoles via Double Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. Applying this to 5,6-Dibromo-1H-indole-3-carbaldehyde allows for the replacement of both bromine atoms, creating a highly complex and novel 5,6-diarylindole scaffold. This strategy dramatically increases molecular diversity and allows for the exploration of new chemical space for antimicrobial activity. A similar strategy has been successfully employed for the synthesis of 5,7-diarylindoles[2].

Causality and Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination[3]. A low catalyst loading is desirable for a more sustainable process[2].

-

Base and Solvent: A base like sodium carbonate (Na₂CO₃) is required for the transmetalation step. A protic solvent system, such as Ethanol/Water, is often effective and aligns with green chemistry principles. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes[4].

-

Boronic Acid: A slight excess of the arylboronic acid (1.5 equivalents per bromine atom, totaling 3.0 equivalents) is used to ensure complete conversion of the dibromo-starting material.

Detailed Experimental Protocol: Synthesis of 5,6-Diphenyl-1H-indole-3-carbaldehyde (Representative Example)

Materials:

-

5,6-Dibromo-1H-indole-3-carbaldehyde (1.0 eq)

-

Phenylboronic Acid (3.0 eq)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Ethanol/Water (4:1 mixture)

-

Microwave reactor vial, magnetic stirrer

Procedure:

-

To a 10 mL microwave reaction vial, add 5,6-Dibromo-1H-indole-3-carbaldehyde (e.g., 303 mg, 1 mmol), phenylboronic acid (e.g., 366 mg, 3 mmol), sodium carbonate (e.g., 212 mg, 2 mmol), and Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol).

-

Add a magnetic stir bar to the vial.

-

Seal the vial with a cap and flush with a stream of dry nitrogen or argon gas.

-

Using a syringe, add 2.5 mL of a degassed 4:1 Ethanol/Water solvent mixture.

-

Place the vial in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 60 minutes with stirring under microwave irradiation.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5,6-diphenyl-1H-indole-3-carbaldehyde.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura reaction.

Part 4: Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity to determine their potential as therapeutic agents. Standard microbiological assays are used to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized compounds

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the wells of a 96-well plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-